molecular formula C34H45NO6 B1437313 Fesoterodine (L-mandelate) CAS No. 1206695-46-6

Fesoterodine (L-mandelate)

Cat. No. B1437313
M. Wt: 563.7 g/mol
InChI Key: BUMCIEARGQDQNL-SXTNJFIWSA-N
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Description

Fesoterodine (L-mandelate) is an orally active, nonsubtype selective, competitive muscarinic receptor (mAChR) antagonist . It is used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .


Synthesis Analysis

The synthesis of Fesoterodine involves a process of synthesis of 3,3 diphenylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents .


Molecular Structure Analysis

Fesoterodine has a molecular formula of C26H37NO3 and an average mass of 411.577 Da . It is a competitive muscarinic receptor (mAChR) antagonist with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .


Chemical Reactions Analysis

Fesoterodine is a prodrug that is rapidly de-esterified to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The 5-hydroxymethyl metabolite exhibits an antimuscarinic activity .


Physical And Chemical Properties Analysis

Fesoterodine L-mandelate has a molecular weight of 563.73 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Pharmacokinetic Properties and Development

  • Preclinical and Clinical Data Review: Fesoterodine functions as a prodrug converted to the active metabolite 5-hydroxymethyltolterodine (5-HMT) by non-specific esterases. Its primary elimination is through renal excretion as unchanged 5-HMT. Clinical studies have shown its effectiveness in improving overactive bladder syndrome symptoms (Michel, 2008).
  • Pharmacokinetics and Patient Profiles: Fesoterodine's unique pharmacokinetic profile, with rapid metabolism to its active form by nonspecific plasma esterases and its independence from the cytochrome P450 enzyme system, offers safety and tolerability across various patient populations, including those with mild to moderate renal and hepatic insufficiency and the geriatric population (Mock & Dmochowski, 2013).
  • Development as a Prodrug of 5-HMT: The design of fesoterodine as a prodrug of 5-HMT ensured systemic bioavailability post-oral administration. This selection was part of the development of advanced overactive bladder treatment, aiming for consistent, genotype-independent exposure to 5-HMT, unlike the variable exposures observed with tolterodine (Malhotra et al., 2009).

Efficacy and Safety in Various Populations

  • Efficacy in Overactive Bladder Symptoms: Fesoterodine has shown significant improvements in managing overactive bladder symptoms in various patient demographics, including the elderly and those with specific clinical profiles. Its flexible dosing allows optimal efficacy and tolerability adjustments for individual patients (Chapple et al., 2015).
  • Long-term Safety and Tolerability: Long-term treatment with fesoterodine in men and women with overactive bladder symptoms has been well tolerated, with sustained symptom improvements over extended periods. Dry mouth was the most common treatment-emergent adverse event, with low rates of discontinuation due to this effect (Scarpero et al., 2011).
  • Safety in Older Adult Patients: Fesoterodine's safety profile in older patients is highlighted by its balanced affinity for muscarinic receptors, minimal central nervous system penetration, and flexibility in dosing, offering clinicians a tailored approach to balancing risks and benefits based on individual patient symptoms and preferences (Heesakkers et al., 2022).

Safety And Hazards

Fesoterodine may cause serious side effects. Patients should seek emergency medical help if they have signs of an allergic reaction: hives; difficult breathing; swelling of the face, lips, tongue, or throat . Fesoterodine may cause severe stomach pain or constipation; a weak stream of urine, or trouble emptying the bladder; little or no urination; or headache, dizziness, drowsiness .

Future Directions

Fesoterodine is currently used in adults to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence. It is also used to treat neurogenic detrusor overactivity in children at least 6 years old who weigh more than 55 pounds (25 kilograms) . Future research may focus on expanding its uses or improving its safety profile.

properties

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMCIEARGQDQNL-SXTNJFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fesoterodine (L-mandelate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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